![molecular formula C8H7NS B097154 Benzo[b]thiophen-4-amine CAS No. 17402-83-4](/img/structure/B97154.png)

Benzo[b]thiophen-4-amine

概要

説明

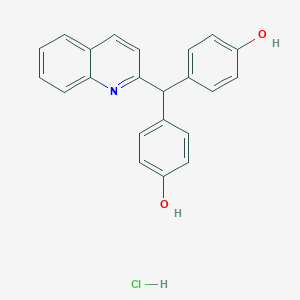

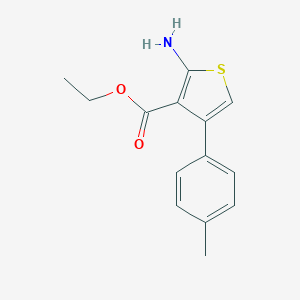

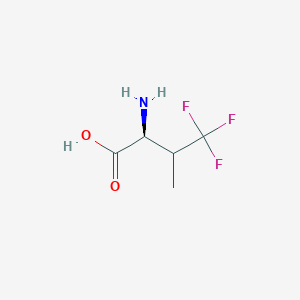

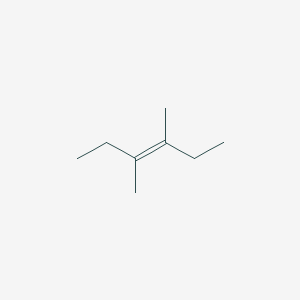

Benzo[b]thiophen-4-amine, also known as 1-BENZOTHIEN-4-YLAMINE, is a chemical compound with the molecular formula C8H7NS . It has a molecular weight of 149.22 .

Synthesis Analysis

While specific synthesis methods for Benzo[b]thiophen-4-amine were not found, thiophene derivatives can be synthesized through various strategies .Molecular Structure Analysis

The InChI code for Benzo[b]thiophen-4-amine is 1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 .Physical And Chemical Properties Analysis

Benzo[b]thiophen-4-amine is a solid at room temperature . It has a melting point of 139-140 °C and a boiling point of 135-140 °C (at 4 Torr) . The compound has a predicted density of 1.294±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

Pharmaceutical Sciences

Application Summary

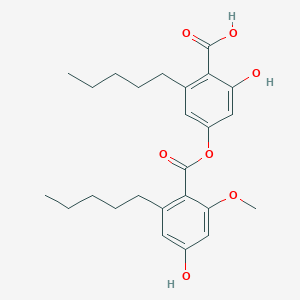

Benzo[b]thiophen-4-amine derivatives have been utilized in pharmaceutical sciences due to their promising biological activities. They are key components in drugs like sertaconazole and raloxifene .

Methods of Application

The compounds are synthesized through aryne reactions with alkynyl sulfides, providing a range of 3-substituted benzothiophenes .

Results and Outcomes

These derivatives exhibit significant pharmacological properties, such as antifungal and estrogen receptor modulating activities, which are crucial for therapeutic applications .

Materials Chemistry

Application Summary

In materials chemistry, benzo[b]thiophen-4-amine is used to create π-conjugated compounds for applications like organic light-emitting diodes (OLEDs) .

Methods of Application

Synthesis involves creating derivatives with specific substituents that influence the photophysical properties of the materials .

Results and Outcomes

The synthesized materials show promising electrochemical and optical properties, making them suitable for use in optoelectronic devices .

Organic Semiconductors

Application Summary

Benzo[b]thiophen-4-amine-based compounds serve as π-building blocks in organic semiconductors, contributing to the development of organic field-effect transistors (OFETs) and other electronic devices .

Methods of Application

The synthesis includes the design of unsubstituted and substituted derivatives that affect the energy levels and absorption properties .

Results and Outcomes

These compounds have been shown to improve the performance of organic semiconductors due to their stable and tunable electronic properties .

Organic Optoelectronic Devices

Application Summary

Derivatives of benzo[b]thiophen-4-amine are integral in the fabrication of organic optoelectronic devices, including OLEDs and solar cells .

Methods of Application

The compounds are incorporated into devices as emitters, photosensitizers, or semiconductors, with synthesis tailored to optimize optoelectronic characteristics .

Results and Outcomes

These materials contribute to the efficiency and stability of optoelectronic devices, with some showing high fluorescence quantum yields in both solution and solid states .

Organic Photovoltaics

Application Summary

Benzo[b]thiophen-4-amine is used in the development of organic photovoltaic cells, where it plays a role in enhancing the photovoltaic parameters .

Methods of Application

Isomerization of benzo[b]thiophen-based fused-ring cores is used to create non-fullerene acceptors for solar cells .

Results and Outcomes

The isomerization leads to improved charge transport and higher power conversion efficiencies in solar cells .

Dye-Sensitized Solar Cells

Application Summary

In dye-sensitized solar cells (DSSCs), benzo[b]thiophen-4-amine-based dyes are explored for their potential to improve cell efficiency .

Methods of Application

Dyes are synthesized with varying secondary donors at the thiophene ring’s fourth position to affect charge transfer characteristics .

Results and Outcomes

The dyes demonstrate varied efficiencies, with some showing high thermal stability and potential for practical application in DSSCs and non-linear optics .

This analysis provides a detailed overview of the diverse applications of benzo[b]thiophen-4-amine in various scientific fields, highlighting the methods and significant outcomes of each application. The compound’s versatility in contributing to advancements in pharmaceuticals, materials science, semiconductors, optoelectronics, and solar energy technologies underscores its importance in scientific research.

Neurodegenerative Disease Research

Application Summary

Benzo[b]thiophen-4-amine derivatives are explored for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Methods of Application

These compounds are synthesized and tested for their ability to inhibit enzymes or receptors associated with neurodegeneration .

Results and Outcomes

Some derivatives have shown potential in improving cognitive functions and slowing the progression of neurodegenerative symptoms .

Anticancer and Antitumor Agents

Application Summary

Research into benzo[b]thiophen-4-amine has included its use as a core structure for developing anticancer and antitumor agents .

Methods of Application

The synthesis of analogs aims to target specific pathways or receptors involved in cancer cell proliferation .

Results and Outcomes

Certain analogs have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antibacterial and Antifungal Agents

Application Summary

Benzo[b]thiophen-4-amine is a key scaffold in the design of new antibacterial and antifungal agents due to its bioactive properties .

Methods of Application

Derivatives are synthesized to interact with bacterial or fungal cell components, disrupting their function .

Results and Outcomes

Some compounds have shown promising results in combating resistant strains of bacteria and fungi .

Dye Manufacturing

Application Summary

Benzo[b]thiophen-4-amine is used in the manufacturing of dyes, including those for industrial applications and research purposes .

Methods of Application

The compound is incorporated into dye structures to achieve desired color properties and stability .

Results and Outcomes

The resulting dyes exhibit high performance in terms of color fastness and resistance to various environmental factors .

Cognitive Enhancers

Application Summary

Compounds based on benzo[b]thiophen-4-amine have been investigated for their use as cognitive enhancers in treating conditions like AIDS and Down’s syndrome .

Methods of Application

These agents are designed to cross the blood-brain barrier and modulate neurological pathways .

Results and Outcomes

Initial studies suggest improvements in cognitive abilities and quality of life for affected individuals .

Chemical Synthesis and Catalysis

Application Summary

Benzo[b]thiophen-4-amine serves as a building block in chemical synthesis, particularly in catalytic processes for creating complex molecules .

Methods of Application

It is used in various synthetic routes, including as a ligand in transition metal catalysis .

Results and Outcomes

The use of benzo[b]thiophen-4-amine in catalysis has led to more efficient and selective synthesis of target molecules .

These additional applications highlight the versatility of benzo[b]thiophen-4-amine in scientific research, spanning from pharmaceuticals to materials science, and from medical treatments to industrial processes. The compound’s ability to be tailored for specific functions makes it a valuable asset in various fields of study.

Corrosion Inhibitors

Application Summary

Benzo[b]thiophen-4-amine derivatives are used as corrosion inhibitors in industrial chemistry and material science. They help protect metals and alloys from corrosive processes .

Methods of Application

These compounds are applied to metal surfaces or incorporated into coatings to prevent oxidation and other forms of corrosion .

Results and Outcomes

The derivatives have been shown to significantly reduce the rate of corrosion, thereby extending the life of the metal or alloy .

Antioxidant Agents

Application Summary

Some benzo[b]thiophen-4-amine derivatives exhibit high antioxidant capacities, surpassing those of known antioxidants like trolox .

Methods of Application

These compounds are synthesized and tested for their ability to scavenge free radicals and protect against oxidative stress .

Results and Outcomes

Derivatives such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have shown promising antioxidant activities .

Voltage-Gated Sodium Channel Blockers

Application Summary

Certain benzo[b]thiophen-4-amine derivatives are used as voltage-gated sodium channel blockers and have applications in medical anesthetics .

Methods of Application

These derivatives are designed to target and inhibit the function of voltage-gated sodium channels to produce an anesthetic effect .

Results and Outcomes

Compounds like articaine, which contain a thiophene framework, are effectively used as dental anesthetics in Europe .

Anti-Inflammatory Agents

Application Summary

Benzo[b]thiophen-4-amine derivatives are also explored for their anti-inflammatory properties and are used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Methods of Application

The synthesis of these compounds targets pathways involved in inflammation to reduce symptoms .

Results and Outcomes

Drugs like suprofen, which have a thiophene framework, are known to effectively alleviate inflammation .

Lipid Peroxidation Inhibitors

Application Summary

Derivatives of benzo[b]thiophen-4-amine are investigated for their role as inhibitors of lipid peroxidation, which is a key factor in various diseases .

Methods of Application

These compounds are synthesized to interact with and inhibit the peroxidation of lipids .

Results and Outcomes

The derivatives have shown potential in preventing the oxidative degradation of lipids, which is beneficial in disease prevention .

Topoisomerase Inhibitors

Application Summary

Benzo[b]thiophen-4-amine derivatives are utilized in the development of topoisomerase inhibitors, which have applications in cancer treatment .

Methods of Application

These inhibitors are designed to interfere with the topoisomerase enzymes that control the changes in DNA structure .

Results and Outcomes

Some derivatives have been effective in inhibiting topoisomerase activity, leading to the suppression of cancer cell proliferation .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-benzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMXPESEXLQKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305395 | |

| Record name | 4-Aminobenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-4-amine | |

CAS RN |

17402-83-4 | |

| Record name | Benzo[b]thiophen-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophen-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzo[b]thiophen-4-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDV33TF5QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

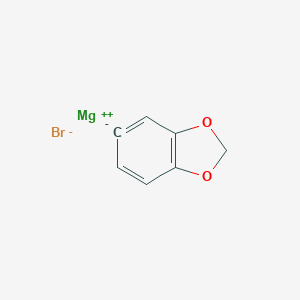

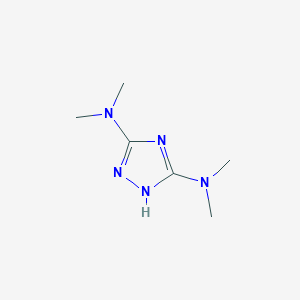

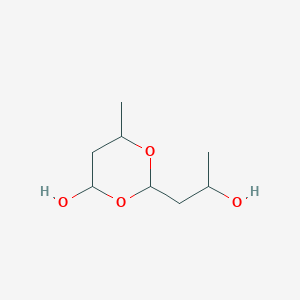

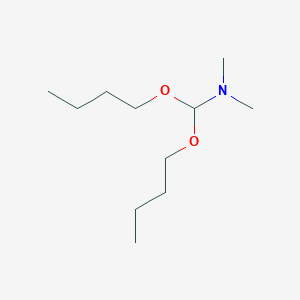

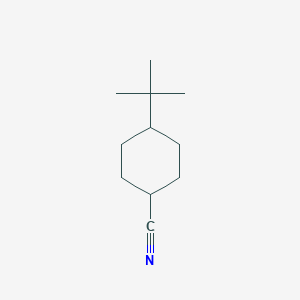

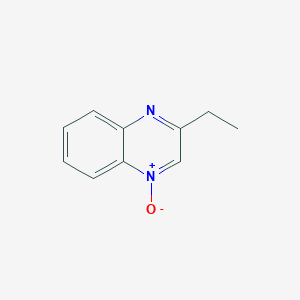

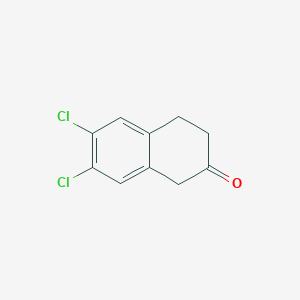

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)